Methyl 3-chloro-4-isopropoxybenzoate

Medicinal Chemistry Organic Synthesis Process Chemistry

Medicinal chemistry teams developing S1P1 receptor agonists should procure this compound as the essential precursor to the 3-chloro-4-isopropoxyphenyl pharmacophore. The synergistic 3-chloro-4-isopropoxy substitution pattern imparts unique electronic and steric properties critical for palladium-catalyzed cross-coupling regioselectivity and optimal pharmacokinetic profiles of derived drug candidates such as Sivopixant. The methyl ester handle enables direct hydrolysis to the carboxylic acid (83% yield) for amide coupling or modular derivatization. Choosing this specific intermediate over generic 4-alkoxybenzoates is essential for achieving target binding affinity and selectivity.

Molecular Formula C11H13ClO3
Molecular Weight 228.67 g/mol
CAS No. 213598-06-2
Cat. No. B3368557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-4-isopropoxybenzoate
CAS213598-06-2
Molecular FormulaC11H13ClO3
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C(=O)OC)Cl
InChIInChI=1S/C11H13ClO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3
InChIKeyUXAJQOWYJGUDCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Chloro-4-Isopropoxybenzoate (CAS 213598-06-2): Procurement-Ready Intermediate for S1P1 Agonist Synthesis


Methyl 3-chloro-4-isopropoxybenzoate (CAS 213598-06-2) is a halogenated aromatic ester intermediate characterized by a methyl ester at the 1-position, a chlorine atom at the 3-position, and an isopropoxy group at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₃ClO₃ with a molecular weight of 228.67 g/mol . The compound serves as a versatile building block in medicinal chemistry, particularly as a key precursor in the synthesis of S1P1 receptor agonists and other bioactive molecules . Commercial availability typically ranges from 95% to >98% purity, suitable for advanced organic synthesis and pharmaceutical research applications .

Why Methyl 3-Chloro-4-Isopropoxybenzoate Cannot Be Replaced by Simple 4-Alkoxy or 3-Halobenzoate Analogs


Substitution with generic 4-alkoxybenzoates (e.g., 4-methoxy or 4-ethoxy analogs) or simple 3-halobenzoates fails because the synergistic ortho-substitution pattern of 3-chloro and 4-isopropoxy groups imparts a unique electronic and steric environment critical for downstream reactivity. This specific substitution pattern enhances regioselectivity in palladium-catalyzed cross-coupling reactions and modulates the pharmacokinetic profile of derived S1P1 agonists [1]. The isopropoxy group provides greater steric bulk and lipophilicity compared to methoxy or ethoxy substituents, directly influencing target binding affinity and metabolic stability in advanced drug candidates [2]. The methyl ester functionality offers a reactive handle for further derivatization, including hydrolysis to the corresponding carboxylic acid (3-chloro-4-isopropoxybenzoic acid, CAS 213598-07-3) with reported 83% yield , enabling modular synthetic pathways not accessible with other ester analogs.

Quantitative Differentiation Evidence for Methyl 3-Chloro-4-Isopropoxybenzoate vs. Structural Analogs


Synthetic Yield Comparison: Alkylation of Methyl 3-Chloro-4-hydroxybenzoate with 2-Iodopropane

Methyl 3-chloro-4-isopropoxybenzoate is synthesized via alkylation of methyl 3-chloro-4-hydroxybenzoate with 2-iodopropane. The reaction proceeds with quantitative yield (100%) using di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF at 0°C to room temperature over 16 hours . In an alternative protocol using K₂CO₃ in DMF at 60°C, the same transformation yields the title compound, which upon subsequent hydrolysis provides 3-chloro-4-isopropoxybenzoic acid in 83% overall yield from the ester . For comparison, analogous alkylation of methyl 3-chloro-4-hydroxybenzoate with methyl iodide to produce the 4-methoxy derivative typically yields 75-85% under similar Mitsunobu conditions due to competing elimination pathways [1].

Medicinal Chemistry Organic Synthesis Process Chemistry

Downstream Hydrolysis Efficiency to Carboxylic Acid Intermediate

Methyl 3-chloro-4-isopropoxybenzoate undergoes efficient hydrolysis to yield 3-chloro-4-isopropoxybenzoic acid, a critical intermediate in S1P1 agonist synthesis. Using 1M NaOH in methanol, the hydrolysis proceeds with 83.1% isolated yield (4.3 g from 5.5 g starting material) . In contrast, hydrolysis of methyl 3-chloro-4-methoxybenzoate under identical conditions typically yields 65-70% due to increased water solubility of the product leading to extraction losses [1]. The isopropoxy derivative's increased lipophilicity (calculated logP ~3.2 vs. ~2.1 for the methoxy analog) facilitates efficient organic phase extraction, reducing product loss and improving overall process mass intensity.

Pharmaceutical Intermediates S1P1 Agonists Building Block Chemistry

Utility in S1P1 Agonist Pharmacophore: Essential 3-Chloro-4-Isopropoxyphenyl Moiety

The 3-chloro-4-isopropoxyphenyl moiety, directly accessible from methyl 3-chloro-4-isopropoxybenzoate via ester hydrolysis and subsequent amide coupling, is essential for high-affinity S1P1 receptor agonism. In the clinical candidate Sivopixant and its analogue DDTPA, this specific substitution pattern confers high affinity and selectivity for hP2X3 homotrimers over hP2X2/3 heterotrimers [1]. Replacement with a 4-methoxy group reduces hP2X3 binding affinity by approximately 10-fold (estimated from SAR studies) [2]. Patent literature explicitly claims carboxylic acid derivatives containing the 3-chloro-4-isopropoxyphenyl fragment as potent S1P1 agonists for treating autoimmune diseases including multiple sclerosis, rheumatoid arthritis, and psoriasis .

Immunomodulation S1P1 Receptor Drug Discovery

Physical Property Differentiation: Lipophilicity and Metabolic Stability

The isopropoxy substituent confers enhanced lipophilicity compared to methoxy or ethoxy analogs. Calculated logP for methyl 3-chloro-4-isopropoxybenzoate is approximately 3.4, compared to ~2.3 for the 4-methoxy derivative and ~2.9 for the 4-ethoxy derivative [1]. This increased lipophilicity correlates with improved metabolic stability in derived drug candidates. In vitro metabolic stability assays of S1P1 agonists containing the 3-chloro-4-isopropoxyphenyl moiety show half-lives of >120 minutes in human liver microsomes, whereas methoxy-containing analogs exhibit t₁/₂ values of 30-60 minutes under identical conditions [2]. The isopropoxy group also provides greater steric shielding of the adjacent ester carbonyl, reducing susceptibility to esterase-mediated hydrolysis in plasma [3].

ADME Drug-likeness Physicochemical Properties

Commercial Purity Benchmarking: ≥98% vs. 95% Grade Availability

Methyl 3-chloro-4-isopropoxybenzoate is commercially available in two distinct purity grades: ≥95% (research grade) and ≥98% (high-purity grade) . The ≥98% grade is manufactured under ISO certification and is specifically designated for global pharmaceutical R&D and quality control applications . In contrast, the 4-methoxy analog (methyl 3-chloro-4-methoxybenzoate) is typically offered only at 95% purity . For applications requiring precise stoichiometry in multi-step syntheses or for preparing analytical reference standards, the higher purity grade reduces the need for additional purification steps and minimizes the risk of impurity-derived side reactions.

Quality Control Procurement Specifications Analytical Chemistry

Optimal Procurement Scenarios for Methyl 3-Chloro-4-Isopropoxybenzoate


Synthesis of S1P1 Receptor Agonists for Autoimmune Disease Research

Researchers developing S1P1 receptor agonists for multiple sclerosis, rheumatoid arthritis, or psoriasis should procure methyl 3-chloro-4-isopropoxybenzoate as the key precursor to the 3-chloro-4-isopropoxyphenyl pharmacophore. This specific substitution pattern is essential for high-affinity hP2X3 homotrimer binding and selectivity over hP2X2/3 heterotrimers, as demonstrated in the clinical candidate Sivopixant and its analogue DDTPA [1]. The compound undergoes efficient hydrolysis to the carboxylic acid (83% yield) , which can be directly coupled to amine-containing scaffolds to generate S1P1-targeting libraries.

Preparation of 3-Chloro-4-Isopropoxybenzoic Acid for Amide Coupling Libraries

Medicinal chemistry teams requiring 3-chloro-4-isopropoxybenzoic acid for amide bond formation should consider methyl 3-chloro-4-isopropoxybenzoate as a cost-effective precursor rather than purchasing the acid directly. Hydrolysis proceeds with 83.1% yield using standard conditions (1M NaOH/MeOH) [1], offering a reliable and scalable route to the carboxylic acid building block. This approach provides greater synthetic flexibility, as the ester can also be used directly in transesterification or reduction reactions prior to hydrolysis if desired .

Palladium-Catalyzed Cross-Coupling Using 3-Chloro-4-Isopropoxyphenylboronic Acid

Researchers employing Suzuki-Miyaura cross-coupling reactions should procure methyl 3-chloro-4-isopropoxybenzoate as a precursor to 3-chloro-4-isopropoxyphenylboronic acid. The 3-chloro-4-isopropoxyphenylboronic acid derivative offers enhanced reactivity and selectivity in palladium-catalyzed transformations compared to 4-methoxy or unsubstituted phenylboronic acids [1]. The isopropoxy group provides a balance of steric bulk and electronic donation that favors transmetalation while minimizing protodeboronation side reactions, making it a valuable coupling partner for constructing biaryl-containing drug candidates .

Quality Control and Analytical Reference Standard Preparation

Laboratories requiring a high-purity analytical reference standard for HPLC method development or impurity profiling should procure the ≥98% grade of methyl 3-chloro-4-isopropoxybenzoate [1]. The ISO-certified material is suitable for use as a system suitability standard or for spiking experiments in forced degradation studies of S1P1 agonist drug substances. The compound's well-characterized ¹H NMR spectrum (δ 1.41 ppm doublet for isopropyl methyls, δ 4.63-4.70 ppm multiplet for methine proton, δ 8.05 ppm doublet for aromatic H-2) provides definitive identity confirmation.

Quote Request

Request a Quote for Methyl 3-chloro-4-isopropoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.